Desethylchloroquine

Descripción general

Descripción

Desethylchloroquine is a metabolite of hydroxychloroquine and chloroquine . These parent drugs have antimalarial properties and are used as therapeutics for rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and other inflammatory rheumatic diseases .

Synthesis Analysis

The 4-aminoquinolines, which include chloroquine and hydroxychloroquine, are metabolized in the liver to pharmacologically active by-products . Desethylchloroquine is one such by-product, indicating that it is formed through the N-dealkylation pathway . CYP2C8 and CYP3A4/5 are the major enzymes responsible for this transformation in human liver microsomes .Molecular Structure Analysis

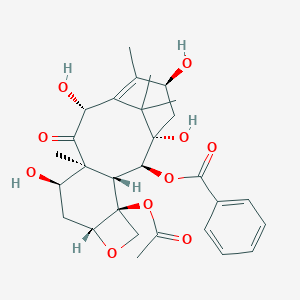

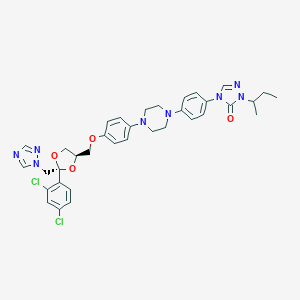

Desethylchloroquine has the molecular formula C16H22ClN3 . Its molecular weight is 291.82 g/mol . The InChI string representation of its structure isInChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20) . Chemical Reactions Analysis

Desethylchloroquine, as a metabolite of chloroquine, is part of the pharmacokinetics of chloroquine. It is excreted via the kidneys and the feces . The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days .Aplicaciones Científicas De Investigación

Malaria Treatment : Desethylchloroquine is notably linked to the treatment and management of malaria. Studies have investigated the relationship between blood levels of chloroquine, desethylchloroquine, and the severity of Plasmodium falciparum infection, with a focus on understanding drug resistance patterns in malaria-endemic areas (Handayani, Prahasto, & Tjokrosonto, 2005).

Pharmacokinetics in Malaria : Research has been conducted to understand the pharmacokinetics of chloroquine and desethylchloroquine in malaria patients, highlighting how these compounds are metabolized and utilized within the body. This includes studies on their concentrations in blood and plasma during treatment (Maguire et al., 2002).

Metabolism and Interaction Studies : Investigations into how chloroquine is metabolized to desethylchloroquine in human liver microsomes, and the role of enzymes like cytochrome P450 in this process, provide insights into drug interactions and metabolic pathways (Kim, Park, Lee, & Lim, 2003).

Combination Therapies in Malaria : Studies on combination therapies, such as chloroquine and methylene blue, assess the impact on the pharmacokinetics of chloroquine and desethylchloroquine, furthering understanding of treatment efficacy and drug interactions (Rengelshausen et al., 2004).

Distribution and Excretion : Investigations into the tissue distribution and excretion of chloroquine and desethylchloroquine, including their transfer across the placenta and into breast milk, provide important data for understanding the safety and efficacy of these drugs during pregnancy and lactation (Law et al., 2008).

COVID-19 Research : Some studies have explored the potential of chloroquine and its metabolites, including desethylchloroquine, in the context of COVID-19 treatment, although this area is still emerging and requires further research (Touret & de Lamballerie, 2020).

Mecanismo De Acción

Target of Action

Desethylchloroquine, a primary metabolite of chloroquine, targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the Plasmodium species, the parasites responsible for malaria .

Mode of Action

Desethylchloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This inhibition disrupts the parasite’s ability to detoxify the heme released during hemoglobin digestion . As a result, the Plasmodium species continue to accumulate toxic heme, which ultimately leads to the death of the parasite .

Biochemical Pathways

The primary biochemical pathway affected by desethylchloroquine is the heme detoxification pathway in the Plasmodium species. By inhibiting heme polymerase, desethylchloroquine prevents the conversion of toxic heme to non-toxic hemazoin . This accumulation of toxic heme within the parasite disrupts its metabolic processes, leading to its death .

Pharmacokinetics

Desethylchloroquine is formed through the dealkylation of chloroquine via cytochrome P450 enzymes (CYP) . It is extensively distributed in the body, with a volume of distribution of 200 to 800 L/kg . Desethylchloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver . The concentrations of desethylchloroquine reach 40% of chloroquine concentrations, and both chloroquine and desethylchloroquine concentrations decline slowly, with elimination half-lives of 20 to 60 days .

Result of Action

The primary result of desethylchloroquine’s action is the death of the Plasmodium species. By inhibiting heme polymerase and disrupting the heme detoxification pathway, desethylchloroquine causes the accumulation of toxic heme within the parasite . This accumulation of toxic heme disrupts the parasite’s metabolic processes, leading to its death .

Action Environment

The action, efficacy, and stability of desethylchloroquine can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of desethylchloroquine, as it is known to competitively inhibit CYP2D1/6-mediated reactions . Additionally, the patient’s physiopathological status and ethnic origin can impact the pharmacokinetics of desethylchloroquine .

Direcciones Futuras

There is ongoing research into the use of chloroquine and hydroxychloroquine, and by extension desethylchloroquine, in the treatment of various diseases. This includes infectious diseases, autoimmune diseases, and even certain types of cancer . Future research should address whether specific targeting of lysosome and/or autophagosome activity has potential for the treatment of rheumatic diseases .

Propiedades

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYUUUTUAAGOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201033929 | |

| Record name | Desethylchloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desethylchloroquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Desethylchloroquine | |

CAS RN |

1476-52-4 | |

| Record name | (±)-Desethylchloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desethylchloroquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1476-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desethylchloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOETHYL CHLOROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC9Z9XX2PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desethylchloroquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While the precise mechanism of action remains incompletely understood, both chloroquine and Desethylchloroquine are believed to exert their antimalarial effects by interfering with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. [, , ]

ANone: The molecular formula of Desethylchloroquine is C17H22ClN3, and its molecular weight is 303.82 g/mol.

A: Desethylchloroquine, like its parent compound, is rapidly absorbed following oral administration. It exhibits extensive tissue distribution, with higher concentrations observed in the liver, spleen, kidneys, and lungs. [, , , , ]

A: The elimination half-life of Desethylchloroquine varies but is generally long, ranging from several days to weeks. This prolonged half-life contributes to its accumulation in the body during repeated administration. [, , , , , ]

A: Studies demonstrate that Desethylchloroquine can cross the placenta and is also excreted in breast milk, although at lower concentrations compared to chloroquine. [, ]

A: Desethylchloroquine can undergo further dealkylation to form bisdesethylchloroquine (BDCQ). Both Desethylchloroquine and BDCQ are primarily eliminated through renal excretion. [, , ]

A: Studies indicate that hemoglobin genotype might influence Desethylchloroquine levels, with higher erythrocyte concentrations observed in individuals with sickle cell disease. []

A: Desethylchloroquine concentrations are generally higher in whole blood compared to plasma, suggesting its accumulation in blood cells. [, , ]

A: Desethylchloroquine exhibits comparable activity to chloroquine against chloroquine-sensitive Plasmodium falciparum strains. [, ]

A: Studies show that Desethylchloroquine is less effective than chloroquine against chloroquine-resistant strains, suggesting cross-resistance. [, , , ]

ANone: The provided research focuses primarily on Desethylchloroquine as a metabolite of chloroquine. No clinical trials specifically evaluating its efficacy as a standalone treatment are discussed.

A: While the provided research does not extensively discuss Desethylchloroquine's toxicity profile, its long half-life and potential for accumulation in the body highlight the need for careful monitoring during long-term chloroquine administration. [, , , ]

ANone: The research primarily focuses on short-term pharmacokinetics and antimalarial activity. Long-term effects of Desethylchloroquine exposure are not extensively addressed.

A: Various methods, including high-performance liquid chromatography (HPLC) with different detection techniques (fluorescence, diode array, mass spectrometry), capillary electrophoresis (CE), and thin-layer chromatography (TLC), have been employed for Desethylchloroquine quantification. [, , , , , , , , ]

A: Yes, analytical methods utilizing dried blood spots collected on filter paper have been developed for Desethylchloroquine measurement, facilitating sample collection and transportation in resource-limited settings. [, ]

A: Resistance mechanisms to Desethylchloroquine are likely similar to those observed for chloroquine, involving mutations in the PfCRT (Plasmodium falciparum chloroquine resistance transporter) and Pgh1 (P-glycoprotein homolog 1) genes. These mutations can alter drug accumulation within the parasite, reducing its efficacy. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

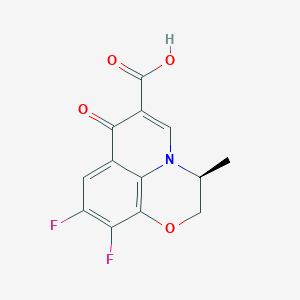

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)

![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)